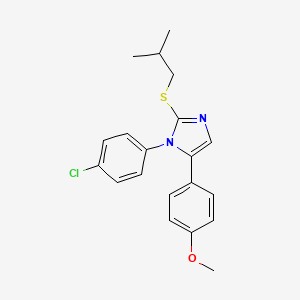

1-(4-クロロフェニル)-2-(イソブチルチオ)-5-(4-メトキシフェニル)-1H-イミダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H21ClN2OS and its molecular weight is 372.91. The purity is usually 95%.

BenchChem offers high-quality 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 1-(4-クロロフェニル)-2-(イソブチルチオ)-5-(4-メトキシフェニル)-1H-イミダゾール は、抗真菌特性を示します。これは、細胞膜を破壊したり、必須の細胞プロセスを妨げたりすることによって、真菌病原体の増殖を阻害することができます。 研究者らは、ヒト、動物、植物における真菌感染症の治療のための新規抗真菌剤としての可能性を探求しています .

- 炎症は、自己免疫疾患や慢性疾患を含むさまざまな疾患において重要な役割を果たします。この化合物は、抗炎症剤として有望であることが示されています。 炎症性経路を調節することにより、炎症関連疾患の管理に役立つ可能性があります .

- 一部の研究では、1-(4-クロロフェニル)-2-(イソブチルチオ)-5-(4-メトキシフェニル)-1H-イミダゾール が抗癌効果を持つ可能性があることを示唆しています。これは、癌細胞の増殖を阻害したり、アポトーシス(プログラムされた細胞死)を誘導したり、腫瘍の進行を妨げたりする可能性があります。 研究者らは、特定の癌の種類に対する標的治療としての可能性を調査しています .

- 抗酸化物質は、フリーラジカルによって引き起こされる酸化ダメージから細胞を保護します。この化合物は、抗酸化活性を示し、全体的な健康に有益な可能性があります。 フリーラジカルを捕捉し、酸化ストレスを軽減することで、加齢に伴う疾患の予防と長寿の促進に役立つ可能性があります .

- アルツハイマー病やパーキンソン病などの神経変性疾患には、ニューロンの損傷が伴います。一部の研究では、この化合物が神経保護効果を持つ可能性があることを示唆しています。これは、ニューロンの生存を強化し、酸化ストレスを軽減し、神経伝達物質系を調節する可能性があります。 神経保護におけるその可能性の調査は現在も進行中です .

- ウイルス感染は、依然として世界的な健康上の懸念です。予備的な研究では、1-(4-クロロフェニル)-2-(イソブチルチオ)-5-(4-メトキシフェニル)-1H-イミダゾール が特定のウイルスを阻害する可能性があることを示唆しています。 研究者らは、単純ヘルペスウイルスやインフルエンザなど、特定のウイルスに対するその抗ウイルス活性を調査しています .

抗真菌活性

抗炎症効果

抗癌の可能性

抗酸化特性

神経保護アプリケーション

抗ウイルス特性

生物活性

1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This compound's structure includes a chlorophenyl group, an isobutylthio moiety, and a methoxyphenyl group, which contribute to its potential pharmacological properties.

Molecular Characteristics

- Molecular Formula : C20H21ClN2OS

- Molecular Weight : 372.9 g/mol

- CAS Number : 1226444-71-8

Biological Activities

Research indicates that imidazole derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that imidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group in this compound is expected to enhance its antimicrobial efficacy due to its electron-withdrawing characteristics.

- Anti-inflammatory Effects : Imidazole derivatives have been investigated for their anti-inflammatory properties. A related study found that compounds with a chlorophenyl substituent exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin . Specifically, the compound with the chlorophenyl group showed an inhibition rate of 83.40%, indicating strong potential as an anti-inflammatory agent.

- Antifungal Activity : The antifungal properties of imidazole derivatives have also been explored. In comparative studies, compounds similar to 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole demonstrated good activity against Candida albicans, with effectiveness ranging from 68% to 75% inhibition at specific concentrations .

The biological activity of 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole can be attributed to its interaction with various biological targets. The compound may inhibit specific enzymes or receptors involved in inflammatory responses or microbial growth. This interaction can lead to significant therapeutic effects, including the modulation of immune responses and the inhibition of pathogen proliferation .

Table 1: Summary of Biological Activities

Study Insights

In a study focusing on anti-inflammatory effects, it was noted that imidazole derivatives with halogen substitutions (like chlorine) showed enhanced activity compared to those without. Specifically, the compound demonstrated a significant reduction in inflammation in animal models, outperforming traditional NSAIDs like indomethacin .

特性

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-4-10-18(24-3)11-5-15)23(20)17-8-6-16(21)7-9-17/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHAXGBQYNJWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。